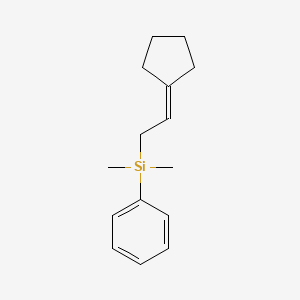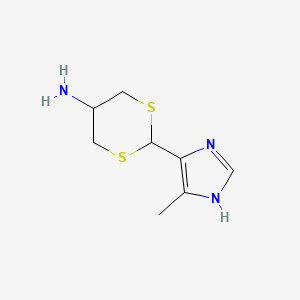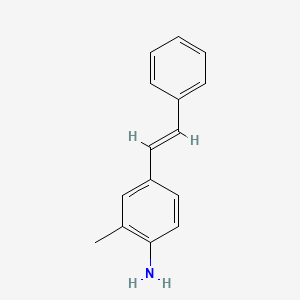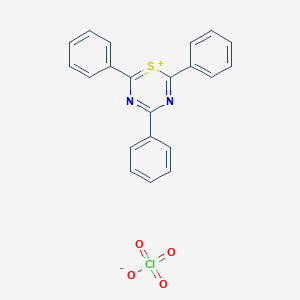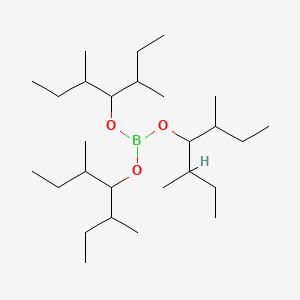
Tri(diisobutylcarbinyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(diisobutylcarbinyl) borate is an organoboron compound with the chemical formula C27H57BO3 It is a borate ester, which means it contains a boron atom bonded to three alkoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
B(OH)3+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borate esters.
Scientific Research Applications
Tri(diisobutylcarbinyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism by which tri(diisobutylcarbinyl) borate exerts its effects involves the formation of stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including catalysis and stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Trimethylborate: Another borate ester with similar reactivity but different alkoxy groups.
Triethylborate: Similar to trimethylborate but with ethyl groups instead of methyl groups.
Triphenylborate: Contains phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
Tri(diisobutylcarbinyl) borate is unique due to its specific alkoxy groups, which impart distinct physical and chemical properties. Its larger alkyl groups provide steric hindrance, affecting its reactivity and stability compared to other borate esters.
Properties
CAS No. |
73758-18-6 |
|---|---|
Molecular Formula |
C27H57BO3 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tris(3,5-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3 |
InChI Key |
DALDOQDZVZPDLY-UHFFFAOYSA-N |
Canonical SMILES |
B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



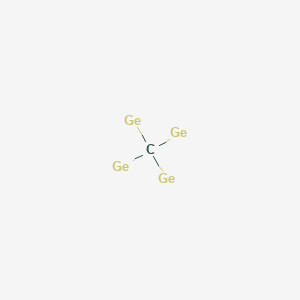


![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)

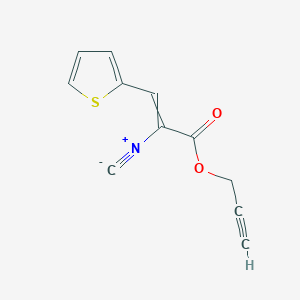
![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
